N6-Methyladenosine N1-oxide
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Overview
Description
N6-Methyladenosine N1-oxide is a derivative of N6-methyladenosine, a prevalent epitranscriptomic modification found in eukaryotic RNA. This compound is of significant interest due to its potential roles in various biological processes and its implications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N6-Methyladenosine N1-oxide typically involves the oxidation of N6-methyladenosine. One common method includes the use of hydrogen peroxide and ammonium bicarbonate, which effectively demethylates nucleic acids . The addition of ferrous ammonium sulfate can boost the oxidation rate by forming a Fenton reagent with hydrogen peroxide .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale chemical synthesis using the aforementioned reagents and conditions. The process may include additional purification steps to ensure the compound’s purity and stability.
Chemical Reactions Analysis
Types of Reactions
N6-Methyladenosine N1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form intermediates such as N6-Hydroperoxymethyladenosine.
Reduction: Reduction reactions can reverse the oxidation process, potentially regenerating N6-methyladenosine.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other chemical entities.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, ammonium bicarbonate, and ferrous ammonium sulfate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution product.
Major Products
The major products formed from these reactions include N6-Hydroperoxymethyladenosine and other oxidized derivatives .
Scientific Research Applications
N6-Methyladenosine N1-oxide has several scientific research applications, including:
Chemistry: Used as a model compound to study oxidation and reduction reactions in nucleic acids.
Medicine: Explored for its implications in inflammation-related diseases and tumor neovascularization
Mechanism of Action
N6-Methyladenosine N1-oxide exerts its effects through various molecular targets and pathways. It is involved in the regulation of RNA metabolism, including mRNA stability, translation, splicing, and localization . The compound interacts with specific proteins, such as methyltransferases, demethylases, and methylation-reading proteins, to modulate these processes .
Comparison with Similar Compounds
Similar Compounds
N6-Methyladenosine: A well-known epitranscriptomic modification involved in various biological processes.
N6-Methyl-2′-deoxyadenosine: Another methylated nucleoside with similar functions in DNA.
N1-Methyladenosine: A related compound with distinct methylation at the N1 position.
Uniqueness
N6-Methyladenosine N1-oxide is unique due to its specific oxidation state, which provides distinct chemical and biological properties compared to its non-oxidized counterparts. This uniqueness makes it a valuable compound for studying oxidative modifications in nucleic acids and their biological implications.
Properties
Molecular Formula |
C11H15N5O5 |
---|---|
Molecular Weight |
297.27 g/mol |
IUPAC Name |
(2R,4S,5R)-2-(hydroxymethyl)-5-(1-hydroxy-6-methyliminopurin-9-yl)oxolane-3,4-diol |
InChI |
InChI=1S/C11H15N5O5/c1-12-9-6-10(14-4-16(9)20)15(3-13-6)11-8(19)7(18)5(2-17)21-11/h3-5,7-8,11,17-20H,2H2,1H3/t5-,7?,8+,11-/m1/s1 |
InChI Key |
WSNFPBJZRWYJBW-DWVWSIQXSA-N |
Isomeric SMILES |
CN=C1C2=C(N=CN1O)N(C=N2)[C@H]3[C@H](C([C@H](O3)CO)O)O |
Canonical SMILES |
CN=C1C2=C(N=CN1O)N(C=N2)C3C(C(C(O3)CO)O)O |
Origin of Product |
United States |
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